molecular formula C12H16N2OS B2649423 N-(1-cyanobutyl)-2-(5-methylthiophen-2-yl)acetamide CAS No. 1311728-71-8

N-(1-cyanobutyl)-2-(5-methylthiophen-2-yl)acetamide

Cat. No.: B2649423
CAS No.: 1311728-71-8
M. Wt: 236.33
InChI Key: XGYRRTAOKOZLCB-UHFFFAOYSA-N
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Description

N-(1-cyanobutyl)-2-(5-methylthiophen-2-yl)acetamide is a chemical compound that belongs to the class of organic compounds known as amides. These compounds are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. The specific structure of this compound includes a thiophene ring, which is a sulfur-containing heterocycle, and a nitrile group (C≡N).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanobutyl)-2-(5-methylthiophen-2-yl)acetamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Nitrile Group: The nitrile group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by a cyanide ion.

    Amide Formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with an acyl chloride or an anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanobutyl)-2-(5-methylthiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-(1-cyanobutyl)-2-(5-methylthiophen-2-yl)acetamide may have applications in several fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways involving thiophene derivatives.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use as a precursor in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(1-cyanobutyl)-2-(5-methylthiophen-2-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or participating in biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanobutyl)-2-(thiophen-2-yl)acetamide: Lacks the methyl group on the thiophene ring.

    N-(1-cyanobutyl)-2-(5-methylfuran-2-yl)acetamide: Contains a furan ring instead of a thiophene ring.

    N-(1-cyanobutyl)-2-(5-methylpyrrole-2-yl)acetamide: Contains a pyrrole ring instead of a thiophene ring.

Uniqueness

The presence of the methyl group on the thiophene ring in N-(1-cyanobutyl)-2-(5-methylthiophen-2-yl)acetamide may confer unique chemical properties, such as altered reactivity or binding affinity, compared to its analogs.

Properties

IUPAC Name

N-(1-cyanobutyl)-2-(5-methylthiophen-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-3-4-10(8-13)14-12(15)7-11-6-5-9(2)16-11/h5-6,10H,3-4,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYRRTAOKOZLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)CC1=CC=C(S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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